molecular formula C17H15Cl2NO3 B2812406 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide CAS No. 1421467-81-3

2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide

Cat. No.: B2812406
CAS No.: 1421467-81-3
M. Wt: 352.21
InChI Key: RIDKTTLQUBCZHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, such as “2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide”, is often performed through direct condensation of benzoic acids and amines . This reaction is usually carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

The chemical reactions involving benzamides are diverse. For instance, benzamides can be synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Scientific Research Applications

Photocatalytic Degradation

Research involving derivatives of benzamides, such as 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide, includes studies on photocatalytic degradation. For instance, Torimoto et al. (1996) investigated the photodecomposition of propyzamide (a benzamide derivative) using TiO2-loaded adsorbent supports as photocatalysts. This study highlighted the potential of benzamide derivatives in enhancing the rate of mineralization of organic compounds and reducing the concentration of toxic intermediates in solutions (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Biological Activity Spectrum

Imramovský et al. (2011) described a series of benzamide compounds, investigating their biological activities against various microbial strains. They evaluated the compounds for their activity related to the inhibition of photosynthetic electron transport in spinach chloroplasts. Such studies underscore the significance of benzamide derivatives in biological applications, including their antimicrobial and photosynthetic electron transport inhibition capabilities (Imramovský et al., 2011).

Anticancer Evaluation

Salahuddin et al. (2014) conducted research on benzamide derivatives for their potential use in anticancer applications. They synthesized and evaluated various compounds for their activity against cancer cell lines, demonstrating the potential of benzamide derivatives in developing new anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Pharmacokinetics and Drug Development

Research by Kim et al. (2008) on a novel ALK5 inhibitor, which is a benzamide derivative, delved into its pharmacokinetics and potential as an anti-fibrosis drug. This study highlights the broader implications of benzamide derivatives in the field of drug development and therapeutic applications (Kim et al., 2008).

Properties

IUPAC Name

2,5-dichloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c18-11-5-6-14(19)12(9-11)16(21)20-10-17(22)7-8-23-15-4-2-1-3-13(15)17/h1-6,9,22H,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDKTTLQUBCZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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